molecular formula C9H11F3N2O2 B11750390 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B11750390
M. Wt: 236.19 g/mol
InChI Key: CNJNAFJOWDGHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family It is characterized by the presence of an ethoxyethyl group, a trifluoromethyl group, and a carbaldehyde group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Addition of the Ethoxyethyl Group: The ethoxyethyl group can be added through an alkylation reaction using ethyl vinyl ether in the presence of a strong base.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol

Comparison:

  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and interaction with biological targets.
  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the aldehyde group, such as esterification.
  • 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol: The alcohol group can undergo different reactions, such as oxidation to form the aldehyde or carboxylic acid.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

2-(1-ethoxyethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H11F3N2O2/c1-3-16-6(2)14-7(5-15)4-8(13-14)9(10,11)12/h4-6H,3H2,1-2H3

InChI Key

CNJNAFJOWDGHKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.